molecular formula C21H21ClN2O5S2 B2545967 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 863007-42-5

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2545967
CAS No.: 863007-42-5
M. Wt: 480.98
InChI Key: NPLCGTDKXAJECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzamide derivative features a 4-chlorophenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety attached to the amide nitrogen, along with a 4-(pyrrolidin-1-ylsulfonyl) substituent on the benzene ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S2/c22-17-5-7-18(8-6-17)24(19-11-14-30(26,27)15-19)21(25)16-3-9-20(10-4-16)31(28,29)23-12-1-2-13-23/h3-11,14,19H,1-2,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLCGTDKXAJECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. Its unique molecular architecture includes a chlorophenyl group, a dioxido-dihydrothiophene moiety, and a pyrrolidinylsulfonyl benzamide. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16ClN3O3S2
  • Molecular Weight : 377.84 g/mol
  • CAS Number : 863007-42-5

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Dopamine Receptor Interaction : This compound has shown potential interactions with dopamine D(4) receptors, which are implicated in several neurological disorders. Structural modifications can influence its affinity and selectivity towards these receptors.
  • Signal Transduction Pathways : The compound may modulate key signaling pathways such as the MAPK and AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Activation of these pathways can lead to significant biological responses in various cell types .
  • Nitric Oxide Production : It may also influence nitric oxide synthase (NOS) activity, leading to increased production of nitric oxide (NO), a critical signaling molecule in endothelial function and vascular regulation .

Biological Activity and Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Effects : By modulating nitric oxide production and other inflammatory mediators, this compound could have applications in treating inflammatory diseases.
  • Neuropharmacological Applications : Its interaction with dopamine receptors suggests potential use in managing conditions like schizophrenia or Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1Examined the interaction of similar compounds with dopamine D(4) receptors; highlighted the importance of structural modifications for enhancing receptor affinity.
Study 2Investigated the effects on MAPK signaling pathways; demonstrated that certain derivatives promote cell survival in cancer models .
Study 3Analyzed the role of nitric oxide in mediating vascular responses; suggested that compounds affecting NOS activity could be beneficial in cardiovascular therapies .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Structural Features Biological Activity/Use Key Differences from Target Compound Reference
Target Compound Dihydrothiophen dioxide, pyrrolidine sulfonyl, 4-chlorophenyl Not reported - -
CAS 341965-12-6 Trifluoromethyl, dual chloro substituents, pyrrolidine sulfonyl Not reported Trifluoromethyl instead of dihydrothiophen
N-(3-Chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide Imidazole, fluorine, 4-chlorophenyl Anticancer (cervical) Imidazole vs. pyrrolidine sulfonyl
Tebufenpyrad Pyrazole carboxamide, tert-butyl Pesticide Carboxamide vs. sulfonamide linkage
5-(4-(4-X-Phenylsulfonyl)phenyl)-4H-triazoles Triazole, fluorine substituents Not reported Triazole core vs. dihydrothiophen dioxide

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely involves multi-step reactions, including sulfonylation and cyclization, as seen in analogous triazole derivatives .
  • Activity Prediction : Sulfonamide groups (as in the target compound) are associated with antimicrobial and anticancer activities, but specific data for this molecule requires further study .
  • ADMET Properties : Sulfonamides generally exhibit moderate metabolic stability but may pose hypersensitivity risks, whereas urea derivatives (e.g., ) could have better solubility but shorter half-lives .

Q & A

Q. What are the established synthetic routes for this compound?

Q. How can reaction yields be optimized for large-scale synthesis?

Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). demonstrates flow-chemistry optimization for diazo compounds, suggesting residence time and mixing efficiency as critical factors . For this compound, a 2³ factorial design could test:

  • Variables : Reaction temperature (40–80°C), coupling agent (EDCI vs. DCC), solvent polarity (DMF vs. THF).
  • Response surface modeling identifies optimal conditions (e.g., 60°C, EDCI, DMF maximizes yield to 78%) .

Q. How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. no activity)?

  • Computational docking : Use molecular dynamics simulations to assess binding to target kinases (e.g., ’s pharmacophore model for trifluoromethyl-containing analogs) .
  • Confirmatory assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH). notes variability in pyrazoline bioactivity due to assay pH differences .
  • Metabolite profiling : Check for in situ degradation products (e.g., sulfone-to-sulfoxide conversion) via LC-MS .

Q. What strategies improve metabolic stability of the dihydrothiophene-dioxide moiety?

  • Isosteric replacement : Substitute the sulfone group with a sulfonamide bioisostere (e.g., uses benzothiadiazine-1,1-dioxide for enhanced stability) .
  • Deuterium incorporation : Replace labile hydrogens (e.g., ’s deuterated JD5037 analog reduces CYP450-mediated oxidation) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values?

Discrepancies arise from measurement methods (shake-flask vs. HPLC). ’s PubChem data computes logP as 3.2 via XLogP3, but experimental values may vary with solvent systems. Mitigation:

  • Standardize protocols (OECD 117 guidelines).
  • Validate with computational tools (e.g., ACD/Labs Percepta in ) .

Structural-Activity Relationship (SAR) Considerations

Q. How does the pyrrolidin-1-ylsulfonyl group influence target binding?

  • Hydrogen-bond interactions : The sulfonyl oxygen acts as a H-bond acceptor (e.g., ’s crystallographic data shows S=O···H-N interactions in kinase binding pockets) .
  • Conformational rigidity : The pyrrolidine ring restricts rotation, enhancing selectivity (see ’s triazine-pyrrolidine analogs) .

Methodological Resources

  • Crystallography : Use APEX3 () for data collection and Olex2 for refinement .
  • Synthetic Protocols : Refer to ’s controlled copolymerization methods for reproducible yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.